

Application of DL-Erythro Sphinganine (d20:0) in Biomarker Discovery

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Compound of Interest

Compound Name: *DL-Erythro sphinganine (d20:0)*

Cat. No.: *B15601185*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Erythro sphinganine (d20:0), a 20-carbon long-chain sphingoid base, is an intermediate in the de novo sphingolipid synthesis pathway. Sphingolipids are a class of lipids that are not only integral structural components of cell membranes but also function as critical signaling molecules in a wide array of cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism has been increasingly implicated in the pathophysiology of numerous diseases, such as metabolic disorders, cardiovascular disease, and neurodegenerative conditions.[1] This has led to a growing interest in sphingolipids as potential biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions. While the 18-carbon (d18:0) sphinganine is the most commonly studied, emerging evidence suggests that atypical, longer-chain sphingolipids like d20:0 may have unique biological roles and significant potential as more specific and sensitive biomarkers.

This application note provides a comprehensive overview of the application of **DL-Erythro sphinganine (d20:0)** in biomarker discovery. It includes detailed protocols for the quantitative analysis of d20:0 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a summary of its potential role in disease, and visualizations of relevant pathways and workflows.

DL-Erythro Sphinganine (d20:0) as a Biomarker

Recent lipidomic studies have highlighted the potential of circulating sphingolipids as valuable biomarkers. Alterations in the profiles of these lipids can reflect underlying pathological processes. While research specifically focused on **DL-Erythro sphinganine (d20:0)** is still emerging, studies on C20 sphingolipids, its downstream metabolites, provide a strong rationale for its investigation as a biomarker.

Notably, elevated plasma levels of C20-sphingosine have been identified as an independent predictive biomarker for cardiovascular events.[2] This suggests that an accumulation of its precursor, d20:0 sphinganine, could also serve as an early indicator of cardiovascular risk. Furthermore, C20 sphingolipids are known to be present in the central nervous system, and alterations in their levels have been associated with neurodegenerative diseases.[3][4] In the context of metabolic disorders, increased concentrations of sphinganine (though not specified as d20:0) have been observed in the plasma of patients with type 2 diabetes, indicating a general upregulation of the de novo sphingolipid synthesis pathway in this condition.[5][6]

Further research is warranted to establish the specific concentration ranges of **DL-Erythro sphinganine (d20:0)** in various healthy and diseased populations to validate its utility as a clinical biomarker.

Data Presentation

While specific quantitative data for **DL-Erythro sphinganine (d20:0)** in various diseases is not yet widely available in the literature, the following table provides typical concentration ranges for the more common d18:0 sphinganine and other related sphingolipids in human plasma to serve as a reference. These values are generally determined by LC-MS/MS.

Sphingolipid	Typical Concentration Range in Human Plasma (ng/mL)
Sphinganine (d18:0)	5 - 15
Sphingosine (d18:1)	10 - 50
Sphinganine-1-Phosphate (d18:0)	0.2 - 1
Sphingosine-1-Phosphate (d18:1)	50 - 250

Note: These values are approximate and can vary based on the analytical method, and individual physiological and pathological conditions.

Experimental Protocols

The accurate quantification of **DL-Erythro sphinganine (d20:0)** in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol 1: Extraction of Sphingolipids from Plasma/Serum

This protocol describes a protein precipitation method for the extraction of sphingolipids from plasma or serum samples.

Materials:

- Plasma or serum samples
- Ice-cold methanol
- Internal standard solution (e.g., d7-sphinganine)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Pipette 50 µL of plasma or serum into a microcentrifuge tube.
- Add 150 µL of ice-cold methanol containing the internal standard (e.g., d7-sphinganine at a final concentration of 50 ng/mL). The internal standard is crucial for correcting for variations during sample preparation and analysis.

- Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried lipid extract in 100 µL of the initial LC-MS/MS mobile phase (e.g., a mixture of mobile phase A and B).
- Vortex for 15 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis of sphinganine. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

- A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

- Gradient:
 - 0-1 min: 30% B
 - 1-5 min: 30-95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95-30% B
 - 6.1-8 min: 30% B

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- MRM Transitions: The precursor and product ion m/z values for **DL-Erythro sphinganine (d20:0)** and a suitable internal standard need to be determined and optimized. For d20:0 sphinganine (C₂₀H₄₃NO₂, MW: 329.57), the protonated molecule [M+H]⁺ would be at m/z 330.6. A potential product ion would result from the loss of water (m/z 312.6).

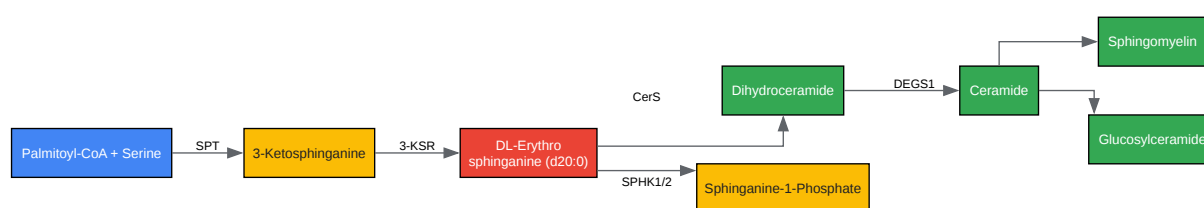
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
DL-Erythro sphinganine (d20:0)	330.6	To be optimized
Sphinganine (d18:0)	302.3	284.3
d7-Sphinganine (Internal Standard)	309.3	291.3

Note: The MRM transitions provided are examples and should be optimized on the specific instrument used.

Visualizations

Signaling Pathway

The following diagram illustrates the de novo sphingolipid biosynthesis pathway, highlighting the position of **DL-Erythro sphinganine (d20:0)**.

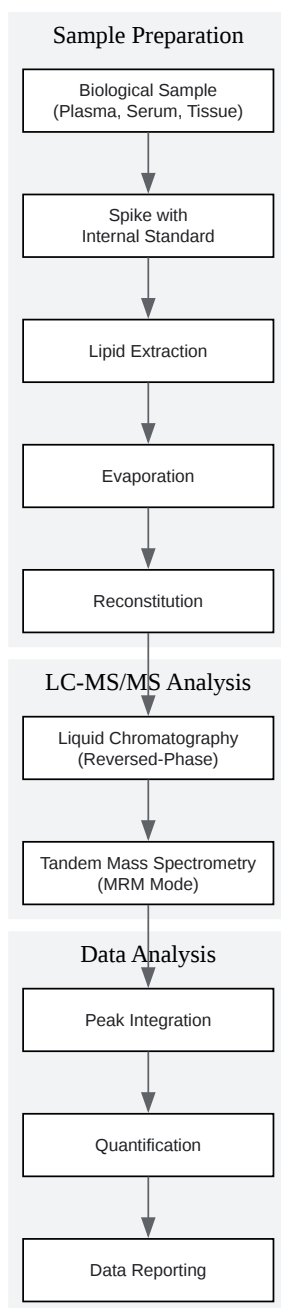


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Caption: Simplified de novo sphingolipid biosynthesis pathway.

Experimental Workflow

The diagram below outlines the general experimental workflow for the quantification of **DL-Erythro sphinganine (d20:0)**.



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Caption: Workflow for **DL-Erythro sphinganine (d20:0)** analysis.

Conclusion

DL-Erythro sphinganine (d20:0) represents a promising, yet under-investigated, biomarker with potential applications in the diagnosis and risk stratification of cardiovascular, metabolic, and neurological diseases. The protocols outlined in this application note provide a robust

framework for the accurate and precise quantification of d20:0 in biological matrices. Further studies are essential to establish its clinical utility and to elucidate its specific roles in disease-related signaling pathways. The continued development of advanced analytical techniques will undoubtedly accelerate the discovery and validation of novel lipid biomarkers like **DL-Erythro sphinganine (d20:0)**, paving the way for improved patient care and targeted therapeutic strategies.

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